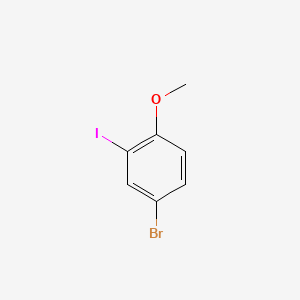

2-Bromo-1-iodo-4-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQUDEJWQWDXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677808 | |

| Record name | 2-Bromo-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466639-53-2 | |

| Record name | 2-Bromo-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-iodo-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methoxybenzene for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 2-Bromo-1-iodo-4-methoxybenzene, identified by its CAS number 466639-53-2 , has emerged as a highly valuable and versatile intermediate.[1] Its unique trifunctional substitution pattern on the benzene ring, featuring a bromine atom, an iodine atom, and a methoxy group, offers a rich platform for sequential and site-selective chemical transformations. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, and, most critically, its application in the synthesis of high-value compounds, with a focus on providing actionable insights for researchers and professionals in drug development.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 466639-53-2 | [1] |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| Appearance | Colorless to Red to Green clear liquid | [2] |

| Density | 2.062 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 284.9 ± 25.0 °C (Predicted) | |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature |

Safety Information: this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The Art of Synthesis: Crafting this compound

The regioselective synthesis of polysubstituted aromatic compounds like this compound requires a nuanced understanding of directing group effects and reaction mechanisms. Two primary synthetic routes have been established, each with its own set of advantages and mechanistic intricacies.

Route 1: Electrophilic Iodination of 3-Bromoanisole

This approach leverages the directing effect of the methoxy and bromo substituents on an anisole ring.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-bromoanisole (1.0 eq) in dichloromethane, add mercuric oxide (HgO, 0.76 eq) and a catalytic amount of acetic anhydride.

-

Reaction Initiation: Reflux the mixture for 30 minutes.

-

Iodination: Add iodine (I₂, 1.3 eq) portion-wise over several hours while maintaining the reflux.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), filter the reaction mixture through celite. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[2]

Causality of Experimental Choices:

-

Directed ortho-Metalation Principle: The regioselectivity of the iodination is a classic example of electrophilic aromatic substitution on a substituted benzene ring. The methoxy group is a strong activating and ortho-, para-directing group, while the bromine atom is a deactivating but also ortho-, para-directing group. In the case of 3-bromoanisole, the position ortho to the methoxy group and meta to the bromine (C2 position) and the position para to the methoxy group and ortho to the bromine (C6 position) are activated. However, the concept of directed ortho-metalation provides a deeper understanding. The Lewis acidic iodine reagent can coordinate with the Lewis basic oxygen of the methoxy group, directing the electrophilic attack to the adjacent ortho position (C2).

-

Role of Mercuric Oxide: Mercuric oxide acts as a co-reagent that facilitates the iodination by activating the iodine, making it a more potent electrophile.

Route 2: Sandmeyer Reaction of 2-Bromo-4-methoxyaniline

An alternative and often high-yielding approach begins with the corresponding aniline derivative.

Experimental Protocol:

-

Diazotization: Dissolve 2-bromo-4-methoxyaniline (1.0 eq) in a mixture of acetonitrile and aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI, 1.5 eq) in water. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Pour the reaction mixture into water and extract with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.[1]

Causality of Experimental Choices:

-

The Sandmeyer Reaction: This is a powerful transformation that converts an aromatic amine into an aryl halide via a diazonium salt intermediate. The reaction is known for its reliability and broad substrate scope.

-

Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and ensure a high yield of the desired product.

Applications in Cross-Coupling Reactions: A Gateway to Molecular Complexity

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-1 position, leaving the bromine at C-2 available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The higher reactivity of the C-I bond in this compound allows for the selective introduction of an aryl or vinyl group at this position.

General Protocol for Selective Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent and water, separate the layers, extract the aqueous phase, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Again, the C-I bond of this compound reacts preferentially.

General Protocol for Selective Sonogashira Coupling:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent.

-

Reagent Addition: Add the terminal alkyne (1.1-1.2 eq) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Workup and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[2][4]

Heck-Mizoroki Reaction

The Heck reaction couples the aryl halide with an alkene. The regioselectivity at the C-I bond is also observed in this transformation.

General Protocol for Selective Heck Reaction:

-

Reaction Setup: In a sealed tube or Schlenk flask, combine this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 eq).

-

Solvent Addition: Add a degassed polar aprotic solvent such as DMF, NMP, or acetonitrile.

-

Reaction: Heat the reaction mixture to a high temperature (typically 100-140 °C) and monitor by TLC or GC-MS.

-

Workup and Purification: After completion, cool the reaction, filter off any solids, dilute the filtrate with water, and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.[5][6]

Application in Pharmaceutical Synthesis: A Case Study

The true value of a versatile building block like this compound is demonstrated through its successful application in the synthesis of biologically active molecules. A notable example is its use as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

In a patent describing the synthesis of Dapagliflozin analogues, a similar dihalogenated aromatic compound is utilized in a crucial Suzuki coupling step to construct the C-aryl glucoside core of the molecule.[7] The underlying principle of leveraging the differential reactivity of two different halogen atoms on a benzene ring is central to this synthetic strategy. This allows for the precise and controlled assembly of the complex molecular framework required for biological activity. The ability to perform sequential cross-coupling reactions on a single aromatic core is a powerful tool for medicinal chemists in lead optimization and the development of new chemical entities.

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its well-defined regiochemistry of synthesis and the differential reactivity of its halogen atoms make it an ideal substrate for sequential cross-coupling reactions. For researchers and professionals in drug development, this compound offers a reliable and efficient platform for the construction of complex molecular scaffolds, enabling the exploration of new chemical space and the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the pursuit of innovative chemical solutions.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Utility of 2-Bromo-1-iodo-4-methoxybenzene in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1-iodo-4-methoxybenzene has emerged as a highly versatile and valuable intermediate, particularly in the realms of pharmaceutical discovery and materials science. Its unique trifunctional substitution pattern on the benzene ring offers a powerful platform for selective and sequential cross-coupling reactions. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this important synthetic tool.

Introduction: The Rationale for Trifunctional Scaffolds

The pursuit of novel therapeutics and advanced materials necessitates the development of efficient and modular synthetic strategies. Aryl halides and pseudo-halides are foundational components in this endeavor, serving as key electrophilic partners in a myriad of cross-coupling reactions. Among these, di- and tri-functionalized benzene derivatives offer a distinct advantage by enabling iterative and site-selective modifications. This compound (CAS No. 466639-53-2) is a prime example of such a scaffold, featuring two distinct halogen atoms—bromine and iodine—and an electron-donating methoxy group.[1][2] This arrangement is not arbitrary; it is a carefully orchestrated combination that allows for a high degree of control over synthetic outcomes.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this molecule's utility. The C-I bond is weaker and more susceptible to oxidative addition by palladium(0) catalysts than the C-Br bond.[3] This reactivity differential allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations. The methoxy group, positioned para to the iodine and meta to the bromine, influences the electronic properties of the ring, further modulating the reactivity of the halogenated sites. This inherent orthogonality makes this compound a powerful tool for the convergent synthesis of complex molecules, a critical consideration in multi-step drug development programs.[4][5]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in the laboratory.

| Property | Value | Reference |

| CAS Number | 466639-53-2 | [1] |

| Molecular Formula | C₇H₆BrIO | [1][6] |

| Molecular Weight | 312.93 g/mol | [1][6] |

| Boiling Point | 284.9±25.0 °C (Predicted) | [7][8] |

| Density | 2.062±0.06 g/cm³ (Predicted) | [7][8] |

| Appearance | Colorless to red to green clear liquid | [7] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [7][8] |

Spectroscopic Characterization:

Proton Nuclear Magnetic Resonance (¹H NMR) is a critical tool for confirming the identity and purity of this compound. A representative ¹H NMR spectrum (300 MHz, CDCl₃) exhibits the following key signals:

-

δ 7.68 (d, J = 8.8 Hz, 1H): This doublet corresponds to the proton ortho to the iodine atom.

-

δ 7.19 (d, J = 2.8 Hz, 1H): This doublet represents the proton ortho to the bromine atom.

-

δ 6.59 (dd, J = 2.8 Hz, J = 8.8 Hz, 1H): This doublet of doublets is assigned to the proton ortho to the methoxy group and meta to both halogens.

-

δ 3.77 (s, 3H): This singlet is characteristic of the methoxy group protons.[6][7]

Synthesis of this compound

The reliable and scalable synthesis of this compound is crucial for its widespread application. Two common and effective synthetic routes are detailed below.

Iodination of 3-Bromoanisole

This method provides a high-yielding pathway starting from the commercially available 3-bromoanisole.

Figure 1: Synthesis of this compound from 3-Bromoanisole.

Experimental Protocol:

-

To a solution of 3-bromoanisole (10 g, 53.5 mmol) in dichloromethane (100 mL), add mercuric oxide (8.8 g, 40.6 mmol) and acetic anhydride (1 mL).

-

Heat the mixture to reflux for 30 minutes with stirring.

-

Add iodine (17.6 g, 69.5 mmol) in six portions at 12-hour intervals, maintaining reflux after each addition.

-

After the final addition and reflux period, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography using cyclohexane as the eluent to yield this compound as a colorless oil (typically >90% yield).[6][7]

Sandmeyer Reaction of 2-Bromo-4-methoxyaniline

An alternative approach involves the diazotization of 2-bromo-4-methoxyaniline followed by the introduction of iodine.

Figure 2: Sandmeyer synthesis of this compound.

Experimental Protocol:

-

Dissolve 2-bromo-4-methoxyaniline (5 g, 29 mmol) in acetonitrile (80 mL).

-

Add aqueous hydrochloric acid (15 mL of concentrated HCl in 50 mL of water) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (2.4 g, 34.87 mmol) in water (50 mL) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete diazotization.

-

To the resulting diazonium salt solution, add a solution of potassium iodide (7.23 g, 43.59 mmol) in water (50 mL).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into water (300 mL) and extract with dichloromethane.

-

Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to afford the product.[6]

Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.[4]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] The higher reactivity of the C-I bond in this compound allows for selective coupling at this position.[10]

Figure 3: Selective Sonogashira coupling at the iodo position.

General Protocol for Sonogashira Coupling:

-

In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).

-

Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

-

Add the terminal alkyne (1.1-1.5 eq) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

This selective coupling yields a 2-bromo-4-methoxy-1-alkynylbenzene, which retains the bromine atom for subsequent functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[11] Similar to the Sonogashira reaction, the C-I bond of this compound can be selectively coupled.[3]

Figure 4: Selective Suzuki-Miyaura coupling at the iodo position.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).

-

De-gas the mixture by bubbling an inert gas through it for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

-

Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the residue by column chromatography.

This selective reaction produces a 2-bromo-4-methoxy-substituted biaryl or vinylbenzene, which is a valuable intermediate for further synthetic elaboration.

Safety and Handling

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[13]

Conclusion

This compound is a strategically designed and highly effective building block for modern organic synthesis. Its differential halogen reactivity allows for selective and sequential functionalization through well-established cross-coupling methodologies like the Sonogashira and Suzuki-Miyaura reactions. This capability is of paramount importance in the synthesis of complex molecules for pharmaceutical and materials science applications.[14] The reliable synthetic routes and well-characterized properties of this compound make it an indispensable tool for researchers and drug development professionals seeking to streamline their synthetic endeavors and accelerate innovation.

References

- 1. This compound | C7H6BrIO | CID 49757975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 466639-53-2 [chemicalbook.com]

- 8. This compound | 466639-53-2 [chemicalbook.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. 2-Bromo-4-iodo-1-methoxybenzene - High purity | EN [georganics.sk]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

2-Bromo-1-iodo-4-methoxybenzene IUPAC name

An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Bromo-1-iodo-4-methoxybenzene

Executive Summary

The systematic naming of polysubstituted aromatic compounds is a cornerstone of organic chemistry, ensuring unambiguous communication among researchers, scientists, and regulatory bodies. The compound bearing bromo, iodo, and methoxy substituents on a benzene ring presents an excellent case study for applying the hierarchical rules of IUPAC nomenclature. While the name "this compound" accurately describes the molecular structure, it does not represent the Preferred IUPAC Name (PIN). By recognizing the methoxybenzene moiety as the IUPAC-retained parent name "anisole," a more refined nomenclature is achieved. This guide provides a detailed, step-by-step analysis of both the systematic and preferred naming conventions, establishing 5-Bromo-2-iodoanisole as the Preferred IUPAC Name.

Structural Analysis of the Target Compound

The subject of this guide is a trisubstituted benzene derivative. A precise understanding of its structure is the prerequisite for applying any nomenclature system. The molecule consists of a central benzene ring with three substituents:

-

A bromine atom (-Br)

-

An iodine atom (-I)

-

A methoxy group (-OCH₃)

The relative positions of these substituents are critical and are depicted in the diagram below.

Figure 1: Molecular structure of the target compound.

IUPAC Nomenclature Pathway 1: The Preferred Method (Using a Retained Name)

The IUPAC system retains the common names for several simple benzene derivatives because of their widespread use.[1][2] When a molecule contains such a moiety, it is designated as the parent compound, which simplifies the naming process.

Step 2.1: Identification of the Parent Compound

The presence of a methoxy group (-OCH₃) on the benzene ring allows the use of the IUPAC-retained name anisole .[1][3] Designating anisole as the parent structure is the preferred nomenclature pathway.

Step 2.2: Numbering the Anisole Ring

When a retained name like anisole is used, the carbon atom bearing the principal functional group (in this case, the methoxy group) is automatically assigned to position C1.[3]

Step 2.3: Application of the Lowest Locant Rule

With C1 established, the ring must be numbered to assign the lowest possible locants to the remaining substituents (bromo and iodo).[4][5] There are two potential numbering directions:

| Numbering Direction | Substituent at C2 | Substituent at C3 | Substituent at C4 | Substituent at C5 | Substituent at C6 | Resulting Locant Set |

| Clockwise | Iodo | - | - | Bromo | - | 1, 2, 5 |

| Counter-clockwise | - | Bromo | - | - | Iodo | 1, 3, 6 |

To select the correct sequence, we compare the locant sets at the first point of difference. The set (1, 2, 5) is lower than (1, 3, 6), and therefore, the clockwise numbering scheme is correct.

Figure 2: Numbering scheme using anisole as the parent compound.

Step 2.4: Alphabetical Citation of Substituents

The remaining substituents, bromo and iodo, are cited as prefixes in alphabetical order, irrespective of their locant numbers.[6] "Bromo" precedes "iodo" alphabetically.

Step 2.5: Final Assembly of the Preferred IUPAC Name (PIN)

Combining the alphabetically ordered substituents with their assigned locants and the parent name yields the final, preferred name.

5-Bromo + 2-iodo + anisole → 5-Bromo-2-iodoanisole

IUPAC Nomenclature Pathway 2: The General Systematic Method

If no substituent that confers a retained name is present, or if one chooses to use the fundamental parent "benzene," a different systematic approach is required. This method is valid but does not yield the Preferred IUPAC Name in this case.

Step 3.1: Designating "Benzene" as the Parent

Here, the parent compound is simply benzene . All three groups—bromo, iodo, and methoxy—are treated as substituents.

Step 3.2: Determining the Lowest Locant Set

The primary objective is to number the ring to give the substituents the lowest possible set of locants.[5][7] We must test the numbering sequence starting from each substituent.

| Starting Position | Numbering Direction | Locant Set |

| Iodo (C1) | Towards Bromo | 1, 2, 4 |

| Bromo (C1) | Towards Iodo | 1, 2, 5 |

| Methoxy (C1) | Towards Iodo | 1, 3, 6 |

Comparing the resulting locant sets, (1, 2, 4) is the lowest. Therefore, the numbering must begin at the iodine atom and proceed towards the bromine atom.

References

Introduction: The Strategic Importance of a Dihalogenated Anisole Derivative

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methoxybenzene and Its Synonyms: A Core Intermediate in Modern Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a pivotal intermediate, valued for its unique electronic properties and the differential reactivity of its halogen substituents. This guide offers a comprehensive technical overview of this compound, its various synonyms and isomers, its synthesis, and its critical applications, with a focus on the underlying chemical principles that govern its utility. For researchers and drug development professionals, a deep understanding of such reagents is not merely advantageous but essential for innovation.

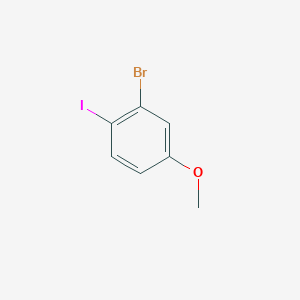

Nomenclature and Isomeric Distinction: A Critical Clarification

A frequent point of confusion in sourcing and utilizing this reagent lies in the precise identification of the intended isomer. The substitution pattern on the benzene ring dramatically influences reactivity, and thus, a clear understanding of the nomenclature is crucial.

The primary compound of interest, This compound , is systematically named with the substituents listed alphabetically. However, it is frequently referred to by a variety of synonyms in chemical literature and commercial listings.

Common Synonyms and Identifiers for CAS Number 466639-53-2:

-

3-Bromo-4-iodoanisole

-

Benzene, 2-bromo-1-iodo-4-methoxy-

-

2-Bromo-1-iodo-4-methoxy-benzene

It is imperative to distinguish this compound from its isomers, which possess different chemical properties and are identified by unique CAS numbers.

| Structure | IUPAC Name | Common Synonyms | CAS Number |

|

| This compound | 3-Bromo-4-iodoanisole | 466639-53-2 |

|

| 2-Bromo-4-iodo-1-methoxybenzene | 2-Bromo-4-iodoanisole | 182056-39-9 |

|

| 4-Bromo-1-iodo-2-methoxybenzene | 5-Bromo-2-iodoanisole | 791642-68-7 |

|

| 4-Bromo-2-iodo-1-methoxybenzene | 4-Bromo-2-iodoanisole | 98273-59-7 |

|

| 1-Bromo-2-iodo-4-methoxybenzene | 4-Bromo-3-iodoanisole | 4897-68-1 |

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are well-defined, providing a clear fingerprint for its identification and characterization.

| Property | Value |

| Molecular Formula | C₇H₆BrIO |

| Molecular Weight | 312.93 g/mol |

| Appearance | Colorless to red to green clear liquid |

| Density | 2.062 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 284.9 ± 25.0 °C (Predicted) |

| Refractive Index | 1.65 |

| Storage | Keep in a dark place, sealed in dry, room temperature |

Spectroscopic Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 7.68 (d, J = 8.8 Hz, 1H), 7.19 (d, J = 2.8 Hz, 1H), 6.59 (dd, J = 2.8 Hz, J = 8.8 Hz, 1H), 3.77 (s, 3H). The distinct signals and coupling constants are indicative of the 1,2,4-trisubstituted benzene ring. The downfield singlet at 3.77 ppm corresponds to the methoxy group protons.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group will appear around 55-60 ppm, while the aromatic carbons will be in the 110-160 ppm range. The carbons bonded to the halogens will be significantly influenced by their electronegativity and size.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one iodine atom (¹²⁷I). The molecular ion peak (M⁺) will be observed at m/z 312 and 314.

Synthesis of this compound: A Comparative Analysis

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations.

Route 1: Iodination of 3-Bromoanisole

This method involves the direct iodination of 3-bromoanisole.

Caption: Synthesis via iodination of 3-bromoanisole.

Protocol:

-

To a solution of 3-bromoanisole (10 g, 53.5 mmol) in dichloromethane (100 mL), add mercuric oxide (8.8 g, 40.6 mmol) and acetic anhydride (1 mL).

-

Reflux the mixture for 30 minutes.

-

Add iodine (17.6 g, 69.5 mmol) portion-wise over several hours and continue refluxing.

-

Upon reaction completion, filter the mixture and wash the filtrate with saturated sodium thiosulfate solution.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Route 2: Sandmeyer Reaction of 2-Bromo-4-methoxyaniline

This classic transformation proceeds via a diazonium salt intermediate.

Caption: Synthesis via Sandmeyer reaction.

Protocol:

-

Dissolve 2-bromo-4-methoxyaniline in a mixture of acetonitrile and aqueous HCl.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at low temperature.

-

Add a solution of potassium iodide in water and allow the reaction to warm to room temperature overnight.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Dry the combined organic layers over magnesium sulfate, concentrate, and purify the product.

Comparative Analysis:

| Factor | Route 1 (Iodination) | Route 2 (Sandmeyer) |

| Starting Material | 3-Bromoanisole | 2-Bromo-4-methoxyaniline |

| Reagents | Iodine, Mercuric Oxide (toxic) | Sodium Nitrite, Potassium Iodide |

| Yield | Generally high (up to 94%) | Typically good (up to 92%) |

| Scalability | Limited by the use of HgO | More amenable to large scale |

| Safety | Use of highly toxic mercuric oxide | Diazonium salts can be explosive |

Applications in Advanced Organic Synthesis: The Power of Selective Cross-Coupling

The primary utility of this compound lies in its capacity for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.

Caption: Selective palladium-catalyzed cross-coupling.

This allows for a stepwise functionalization strategy, where the iodine is displaced first, leaving the bromine available for a subsequent, different coupling reaction. This is invaluable for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Suzuki-Miyaura Coupling

A robust method for forming C-C bonds with boronic acids or their esters.

Protocol:

-

To a degassed mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst like Pd(PPh₃)₄ (3-5 mol%).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, wash with water and brine, and dry the organic layer.

-

Purify the product by column chromatography.

Sonogashira Coupling

Forms a C-C bond with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Protocol:

-

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Upon completion, filter off any solids, concentrate the filtrate, and purify the product.

Heck Coupling

Couples the aryl halide with an alkene.

Protocol:

-

Combine this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a sealed tube with a solvent like DMF.

-

Heat the reaction to 80-120 °C.

-

After cooling, work up the reaction as described for the Suzuki coupling and purify the product.

Significance in Drug Discovery and Medicinal Chemistry

The 1,2,4-trisubstituted aromatic scaffold provided by this compound is a common motif in many biologically active molecules. The ability to selectively introduce different functionalities at the 1- and 2-positions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. The methoxy group can also serve as a key hydrogen bond acceptor or be demethylated to a phenol for further functionalization.

While specific examples of marketed drugs directly synthesized from this exact intermediate are not readily found in the public domain, its analogs are widely used. For instance, dihalogenated aromatic compounds are crucial in the synthesis of kinase inhibitors, where different substituents are installed to occupy specific pockets in the enzyme's active site.

Caption: Synthetic strategy in drug discovery.

Conclusion

This compound and its synonyms, particularly 3-Bromo-4-iodoanisole, represent a class of exceptionally useful and versatile synthetic intermediates. The key to their utility lies in the differential reactivity of the two halogen atoms, which enables selective, stepwise functionalization through a variety of powerful cross-coupling reactions. For researchers in drug discovery and materials science, a thorough understanding of the nomenclature, properties, synthesis, and reactivity of this compound is essential for the rational design and efficient execution of complex synthetic strategies. As the demand for novel, highly functionalized molecules continues to grow, the importance of such strategic building blocks will undoubtedly increase.

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-iodoanisole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-4-iodoanisole (CAS No. 466639-53-2), a key halogenated building block in modern organic synthesis. The document details a robust and regioselective synthetic pathway commencing from commercially available anisole, proceeding through electrophilic iodination followed by targeted bromination. We delve into the causality behind the synthetic strategy, focusing on the directing effects of substituents on the aromatic ring. Furthermore, a complete suite of analytical techniques for structural verification and purity assessment is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of 3-Bromo-4-iodoanisole

3-Bromo-4-iodoanisole, systematically named 2-Bromo-1-iodo-4-methoxybenzene, is a di-halogenated aromatic compound of significant value in the fields of pharmaceutical development and fine chemical synthesis.[1] Its utility stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more susceptible to oxidative addition with transition metal catalysts, making it the preferred site for a variety of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] This allows for the selective introduction of a molecular fragment at the C4 position. Subsequently, the more robust C-Br bond at the C3 position remains available for a second, distinct functionalization, enabling a sequential and highly controlled approach to building complex molecular architectures.[1] This orthogonal reactivity makes 3-Bromo-4-iodoanisole an invaluable intermediate for creating diverse compound libraries in drug discovery and for constructing core scaffolds of advanced materials.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 3-Bromo-4-iodoanisole requires the regioselective introduction of two different halogen atoms onto the anisole core. The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing substituent. This inherent directing effect is the cornerstone of the synthetic strategy. A logical and efficient pathway involves a two-step electrophilic aromatic substitution sequence starting from anisole.

Step 1: Electrophilic Iodination of Anisole

The initial step is the iodination of anisole to produce the intermediate, 4-iodoanisole. Due to the strong para-directing influence of the methoxy group and steric hindrance at the ortho positions, this reaction proceeds with high regioselectivity to yield the desired para-substituted product.[2] While molecular iodine (I₂) itself is a relatively weak electrophile, its reactivity can be significantly enhanced by an activating agent or an oxidizing agent which generates a more potent iodinating species in situ.[3][4] Common and effective iodinating systems include N-Iodosuccinimide (NIS), often with a catalytic amount of acid, or a combination of iodine with an oxidant like mercuric oxide (HgO).[5][6]

Step 2: Electrophilic Bromination of 4-Iodoanisole

With the C4 position occupied by iodine, the subsequent bromination is directed by both the methoxy and iodo substituents. The methoxy group directs incoming electrophiles to its ortho positions (C3 and C5). The iodine atom is a deactivating group but is also ortho, para-directing. In this case, both groups cooperatively direct the incoming electrophile to the C3 position (which is ortho to the methoxy group and ortho to the iodo group). This convergence of directing effects ensures high regioselectivity for the desired 3-Bromo-4-iodoanisole product. N-Bromosuccinimide (NBS) is an excellent choice for this transformation as it is a safer and more manageable source of electrophilic bromine compared to liquid Br₂.[5][7]

An alternative, powerful strategy for such syntheses is the Sandmeyer reaction , which involves the conversion of an aromatic amine to a diazonium salt, followed by displacement with a halide.[8][9][10] For instance, one could theoretically start with 3-bromo-4-methoxyaniline, perform diazotization with nitrous acid, and introduce the iodine atom using potassium iodide.[11] While highly effective, the electrophilic substitution route from anisole is often preferred for its operational simplicity and use of readily available starting materials.

Detailed Experimental Protocols

Disclaimer: These procedures should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment.

Synthesis of 4-Iodoanisole (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 eq) and a suitable solvent such as acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in portions at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the anisole is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-iodoanisole can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Synthesis of 3-Bromo-4-iodoanisole (Final Product)

-

Setup: In a 250 mL round-bottom flask, dissolve the crude 4-iodoanisole (1.0 eq) from the previous step in acetonitrile or another suitable polar aprotic solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-6 hours. Monitor by TLC or GC-MS for the disappearance of the starting material.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄. After filtration, remove the solvent by rotary evaporation. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 3-Bromo-4-iodoanisole as a liquid.[12]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Bromo-4-iodoanisole.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 466639-53-2 | [13] |

| Molecular Formula | C₇H₆BrIO | [13] |

| Molecular Weight | 312.93 g/mol | [13][14] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 90 °C / 2 mmHg | [15] |

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.[16][17]

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The methoxy group (-OCH₃) will appear as a sharp singlet. The three aromatic protons are chemically distinct and will exhibit a characteristic splitting pattern.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: one for the methoxy carbon and six for the aromatic carbons, reflecting the asymmetry of the molecule.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Description | Chemical Shift (δ, ppm) |

| ~ 7.7 | (d, 1H), Aromatic H | ~ 159 |

| ~ 7.1 | (dd, 1H), Aromatic H | ~ 140 |

| ~ 6.8 | (d, 1H), Aromatic H | ~ 132 |

| ~ 3.8 | (s, 3H), -OCH₃ | ~ 118 |

| ~ 114 | ||

| ~ 85 | ||

| ~ 56 |

The IR spectrum helps to identify the functional groups present in the molecule.

| IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000 - 2850 | C-H stretch (aromatic and methyl) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1250 - 1200 | C-O stretch (aryl ether, asymmetric) |

| 1050 - 1020 | C-O stretch (aryl ether, symmetric) |

| < 700 | C-Br and C-I stretches |

Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of bromine.

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z ≈ 312.

-

Isotopic Pattern: A crucial diagnostic feature is the presence of an M+2 peak at m/z ≈ 314 with nearly the same intensity as the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance).

Visualized Workflows and Schemes

Overall Experimental Workflow

Caption: High-level workflow for the synthesis and analysis.

Synthetic Reaction Scheme

Caption: Two-step synthesis from anisole.

Conclusion

This guide has outlined a reliable and well-rationalized approach for the synthesis of 3-Bromo-4-iodoanisole. The presented two-step electrophilic halogenation strategy leverages fundamental principles of substituent effects in aromatic chemistry to achieve high regioselectivity. The detailed protocols for synthesis, purification, and characterization serve as a practical resource for chemists. The unique reactivity of 3-Bromo-4-iodoanisole ensures its continued importance as a strategic building block in the development of novel pharmaceuticals and complex organic molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Outline syntheses of the following compounds from the indicated starting .. [askfilo.com]

- 3. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I | MDPI [mdpi.com]

- 4. Revisiting applications of molecular iodine in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemscene.com [chemscene.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 466639-53-2 Cas No. | 3-Bromo-4-iodoanisole | Apollo [store.apolloscientific.co.uk]

- 16. lehigh.edu [lehigh.edu]

- 17. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Bromo-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-1-iodo-4-methoxybenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. This document offers a detailed interpretation of the ¹H NMR spectrum, including chemical shifts, coupling constants, and multiplicities. Due to the absence of publicly available experimental ¹³C NMR data, a predicted spectrum is discussed based on established principles of substituent effects on aromatic systems. Furthermore, this guide outlines a robust, field-proven methodology for the acquisition and processing of NMR data for this class of compounds, ensuring data integrity and reproducibility. The causality behind experimental choices and the principles of spectral interpretation are explained to provide a deeper understanding for researchers in the field.

Introduction

This compound (CAS No. 46639-53-2) is a polysubstituted aromatic compound featuring a methoxy group, a bromine atom, and an iodine atom on a benzene ring.[1] The unique arrangement of these substituents, with their distinct electronic and steric properties, makes NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. The methoxy group acts as an electron-donating group through resonance, while the halogens (bromine and iodine) are electron-withdrawing through induction but can also exhibit some weak resonance donation. The interplay of these effects results in a characteristic NMR fingerprint that can be decisively interpreted. This guide will delve into the intricacies of the NMR data of this compound, providing a foundational understanding for its use in further research and development.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The experimental data, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is presented below.[2][3]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.68 | Doublet (d) | 8.8 | 1H | H-6 |

| 7.19 | Doublet (d) | 2.8 | 1H | H-3 |

| 6.59 | Doublet of doublets (dd) | 8.8, 2.8 | 1H | H-5 |

| 3.77 | Singlet (s) | - | 3H | -OCH₃ |

Causality of Observed Chemical Shifts and Coupling Patterns:

The interpretation of the ¹H NMR spectrum is rooted in the understanding of electronic effects and spin-spin coupling.

-

H-6 (δ 7.68, d, J = 8.8 Hz): This proton is deshielded due to the anisotropic effect of the adjacent iodine atom and the inductive effect of the bromine atom. It appears as a doublet due to coupling with the neighboring H-5 proton.

-

H-3 (δ 7.19, d, J = 2.8 Hz): This proton is ortho to the bromine atom and meta to the iodine and methoxy groups. Its chemical shift is influenced by the inductive withdrawal of the bromine. It is split into a doublet by the H-5 proton.

-

H-5 (δ 6.59, dd, J = 8.8, 2.8 Hz): This proton is ortho to the electron-donating methoxy group, which causes significant shielding and an upfield shift. It appears as a doublet of doublets due to coupling with both H-6 and H-3. The larger coupling constant (8.8 Hz) corresponds to the ortho coupling with H-6, and the smaller coupling constant (2.8 Hz) is due to the meta coupling with H-3.

-

-OCH₃ (δ 3.77, s): The three protons of the methoxy group are equivalent and do not have any neighboring protons to couple with, hence they appear as a sharp singlet.

The following diagram illustrates the assignments of the protons on the aromatic ring.

Caption: Molecular structure of this compound with proton assignments.

Predicted ¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| C-1 (C-I) | ~90-100 | The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect". |

| C-2 (C-Br) | ~115-125 | The carbon attached to the bromine atom will be deshielded compared to an unsubstituted benzene, but less so than a carbon attached to a more electronegative halogen. |

| C-3 (CH) | ~118-128 | This carbon is ortho to the bromine and meta to the iodine and methoxy groups, leading to a moderately deshielded environment. |

| C-4 (C-OCH₃) | ~155-165 | The carbon attached to the electron-donating methoxy group will be significantly deshielded due to the resonance effect. |

| C-5 (CH) | ~110-120 | This carbon is ortho to the methoxy group and will experience significant shielding. |

| C-6 (CH) | ~130-140 | This carbon is ortho to the iodine atom and will be deshielded. |

| -OCH₃ | ~55-60 | The methoxy carbon chemical shift is typical for this functional group. |

It is important to note that these are estimations, and the actual experimental values may vary. The prediction is based on established substituent chemical shift (SCS) effects for iodo, bromo, and methoxy groups on a benzene ring.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shim the magnetic field to achieve a narrow and symmetrical TMS signal, ensuring high resolution.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees (to allow for faster relaxation and a higher number of scans in a given time).

-

Spectral width: ~16 ppm (to cover the entire proton chemical shift range).

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

-

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees.

-

Spectral width: ~250 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum.

-

Identify the chemical shifts of the carbon signals in the ¹³C spectrum.

-

The following diagram outlines the experimental workflow for NMR analysis.

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This in-depth technical guide provides a thorough analysis of the ¹H NMR spectrum of this compound and a predictive interpretation of its ¹³C NMR spectrum. The detailed experimental protocol ensures that researchers can acquire high-quality, reliable data for this compound. A comprehensive understanding of the NMR spectroscopic features of this compound is crucial for its application in synthetic chemistry and drug discovery, enabling accurate structural verification and the assessment of sample purity. The principles and methodologies outlined in this guide are broadly applicable to the characterization of other polysubstituted aromatic compounds.

References

Introduction: The Strategic Value of 2-Bromo-1-iodo-4-methoxybenzene

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-1-iodo-4-methoxybenzene

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly in the fields of pharmaceutical discovery and material science. Among the vast arsenal of building blocks, this compound (CAS: 466639-53-2) emerges as a synthon of exceptional utility.[1][2] Its value lies not merely in the presence of multiple reactive sites, but in the pronounced differential reactivity between its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent electronic disparity allows for a highly regioselective, sequential approach to molecular construction, empowering chemists to forge complex architectures with precision and control.

This guide provides a comprehensive analysis of the reactivity profile of this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and causal factors that govern its synthetic transformations. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the authoritative grounding necessary to leverage this versatile intermediate to its fullest potential.

I. Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its structure: a benzene ring substituted with three key functionalities.

-

The Methoxy Group (-OCH₃): As a powerful electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution through resonance effects. It is a strong ortho, para-director.[3] In this molecule, it electronically influences the adjacent C-Br bond and the para C-I bond.

-

The Iodine Atom (-I): The carbon-iodine bond is the most reactive site for many transformations. Due to the lower electronegativity and larger atomic radius of iodine compared to bromine, the C-I bond is longer, weaker, and more polarizable.

-

The Bromine Atom (-Br): The carbon-bromine bond is significantly more stable than the C-I bond. This stability allows it to remain intact under conditions tailored to react selectively at the iodine position.[4]

This hierarchy of reactivity is the central theme of the molecule's synthetic utility, enabling it to serve as a linchpin in multi-step synthetic sequences.

Caption: Figure 1. A logical diagram illustrating the reactivity hierarchy of this compound.

II. Synthesis of the Core Scaffold

A reliable and high-yielding synthesis of the title compound is paramount for its application. A common and effective route begins with 2-Bromo-4-methoxyaniline, proceeding through a Sandmeyer reaction.[5]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This two-stage protocol provides a robust method for preparing this compound in high yield.

Stage 1: Diazotization of 2-Bromo-4-methoxyaniline

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-4-methoxyaniline (1.0 eq) in a mixture of acetonitrile and aqueous HCl at 0 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in water. Add this solution dropwise to the aniline solution, ensuring the temperature is maintained between 0 and 5 °C.

-

Maturation: Stir the resulting diazonium salt solution at < 5 °C for 30 minutes to ensure complete formation.[5]

Stage 2: Iodination

-

Iodide Addition: Prepare a solution of potassium iodide (KI, 1.5 eq) in water. Add this solution dropwise to the cold diazonium salt solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The evolution of nitrogen gas will be observed.

-

Work-up: Pour the mixture into water and extract with dichloromethane (CH₂Cl₂). Wash the combined organic layers with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by brine.[6]

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (eluent: cyclohexane) to yield this compound as a pale oil or solid.[5][6]

III. Regioselective Cross-Coupling Reactions

The most powerful application of this compound is in palladium-catalyzed cross-coupling reactions. The significant difference in the oxidative addition rates for the C-I and C-Br bonds to a Pd(0) center (C-I >> C-Br) is the mechanistic basis for the observed regioselectivity.[4][7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is highly effective for selective functionalization at the C-1 position (iodine).[8][9]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

-

Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up & Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 2-bromo-4-methoxy-1,1'-biphenyl product.

Caption: Figure 2. The catalytic cycle for Suzuki-Miyaura coupling, highlighting the preferential oxidative addition at the C-I bond.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting with terminal alkynes, a crucial transformation for building rigid molecular scaffolds.[10] The reaction shows excellent selectivity for the C-I bond under mild, copper-co-catalyzed conditions.[11]

C. Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance and broad scope.[12][13] The established reactivity order (I > Br) allows for precise, selective coupling at the C-1 position of this compound.[14]

Comparative Data: Regioselectivity in Cross-Coupling

The following table summarizes the typical conditions and expected outcomes for various cross-coupling reactions, emphasizing the selective functionalization at the C-1 (Iodo) position.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Conditions | Predominant Product (C-1 Functionalized) Yield | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80-100 °C | >90% | [15][16] |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF, Room Temp to 50 °C | >95% | [10][17] |

| Negishi | Organozinc Halide | Pd₂(dba)₃ / SPhos | THF, Room Temp to 70 °C | >85% | [14][18] |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Base | DMF or NMP, 80-120 °C | >80% |

IV. Halogen-Metal Exchange Reactions

Beyond palladium catalysis, the differential reactivity of the halogens can be exploited in halogen-metal exchange reactions, typically using organolithium or Grignard reagents. This method provides a powerful route to generating a nucleophilic arylmetal species regiospecifically.[19]

The kinetic rate of exchange overwhelmingly favors iodine over bromine (I > Br).[19] Performing the reaction at low temperatures (typically -78 °C) is critical to prevent side reactions, such as nucleophilic attack by the organometallic reagent on the solvent or competing ortho-lithiation directed by the methoxy group.[3][20]

Experimental Protocol: Selective Lithium-Iodine Exchange

-

Setup: Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-neck flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Exchange: Add n-butyllithium (n-BuLi, 1.0-1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes. This generates the 2-bromo-4-methoxyphenyl-1-lithium intermediate.

-

Electrophilic Quench: Add a desired electrophile (e.g., benzaldehyde, CO₂, TMSCl) to the solution at -78 °C.

-

Work-up: Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify via column chromatography.

Caption: Figure 3. Example of divergent synthetic pathways enabled by the sequential and regioselective functionalization of the C-I and C-Br bonds.

V. Conclusion and Future Outlook

This compound is a quintessential example of a strategic building block where inherent electronic biases are harnessed to achieve synthetic elegance and efficiency. The pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds provides a reliable handle for regioselective, sequential functionalization through a host of modern synthetic methodologies, including palladium-catalyzed cross-couplings and halogen-metal exchanges. This predictable reactivity profile makes it an invaluable intermediate for constructing complex molecular targets in pharmaceutical and materials science research. Understanding the mechanistic principles outlined in this guide allows scientists to make informed, rational choices in experimental design, thereby accelerating the pace of discovery and innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6BrIO | CID 49757975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 466639-53-2 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cem.de [cem.de]

- 16. Yoneda Labs [yonedalabs.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 20. uwindsor.ca [uwindsor.ca]

Safety and handling of 2-Bromo-1-iodo-4-methoxybenzene

An In-depth Technical Guide to the Safe Handling and Management of 2-Bromo-1-iodo-4-methoxybenzene

This guide provides a comprehensive overview of the safe handling, storage, and emergency management protocols for this compound (CAS No. 466639-53-2). Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes critical safety data with field-proven best practices. The objective is to foster a proactive safety culture by explaining the causality behind experimental choices and providing self-validating protocols for risk mitigation.

Compound Profile and Significance

This compound is a polyhalogenated aromatic ether. Its structure, featuring a methoxy group and two different halogens (bromine and iodine) on a benzene ring, makes it a highly versatile intermediate in organic synthesis.[1][2] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental in constructing the complex carbon skeletons of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This utility necessitates a thorough understanding of its properties and associated hazards to ensure safe laboratory and scale-up operations.

Identification and Physical Properties

A clear understanding of the compound's physical characteristics is the first step in a sound risk assessment. These properties dictate storage conditions, appropriate handling techniques, and potential exposure routes.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 3-bromo-4-iodoanisole | ChemicalBook[5] |

| CAS Number | 466639-53-2 | PubChem[4] |

| Molecular Formula | C₇H₆BrIO | PubChem[4] |

| Molecular Weight | 312.93 g/mol | PubChem[4] |

| Appearance | Colorless to Red to Green clear liquid | ChemicalBook[6] |

| Boiling Point | 284.9 ± 25.0 °C (Predicted) | ChemicalBook[6][7] |

| Density | 2.062 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6][7] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that demand rigorous control measures.[4] The primary risks are associated with direct contact and potential inhalation.

GHS Hazard Classifications

| Hazard Code | Hazard Statement | Classification | Source |

| H315 | Causes skin irritation | Skin Irritation, Category 2 | PubChem[4] |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 | PubChem[4] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | PubChem[4] |

Causality of Hazards:

-

Skin and Eye Irritation: Like many halogenated aromatic compounds, this compound can defat the skin, leading to irritation, dryness, and dermatitis upon prolonged contact. Its direct contact with the sensitive tissues of the eyes can cause significant irritation and potential damage.[4][8]

-

Respiratory Irritation: Although it has a high boiling point, vapors or aerosols can be generated, especially during heating or sonication. Inhalation of these may irritate the mucous membranes and respiratory tract.[4][8] The long-term toxicological properties have not been extensively studied, warranting a cautious approach where inhalation exposure is minimized.

Reactivity Hazards

While stable under recommended storage conditions, this compound presents reactivity risks that must be managed:

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous or explosive reactions.[9]

-

Hazardous Decomposition Products: Thermal decomposition, particularly in a fire, can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[9][10]

Proactive Safety: Engineering Controls & PPE

A multi-layered approach to safety, prioritizing engineering and administrative controls over personal protective equipment (PPE), is essential. This hierarchy minimizes the potential for human error and exposure.

Hazard Mitigation Hierarchy

The following diagram illustrates the preferred order of control measures when working with this compound.